N6-Succinyl Adenosine

Overview

Description

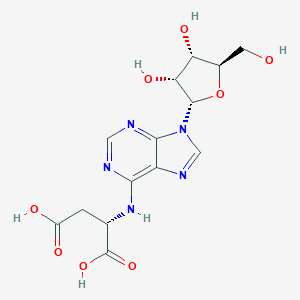

N6-Succinyl Adenosine (CAS 4542-23-8) is a modified nucleoside derivative composed of adenosine linked to a succinyl group at the N6 position. Its molecular formula is C₁₄H₁₇N₅O₈, with a molecular weight of 383.31 g/mol . This compound is predominantly detected in human blood (99.25%) and plays critical roles in metabolic pathways, including gene expression regulation, protein succinylation, and glutathione synthesis . It is also implicated as a biomarker in diseases such as glaucoma, atrial fibrillation-induced heart failure, and chronic renal failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Succinyladenosine can be synthesized through the dephosphorylation of adenylosuccinic acid. This reaction is catalyzed by cytosolic 5-nucleotidase . The reaction conditions typically involve maintaining a controlled environment to ensure the stability of the compound.

Industrial Production Methods: Industrial production of succinyladenosine involves the use of advanced biochemical techniques to ensure high purity and yield. The process includes the extraction of adenylosuccinic acid from biological sources, followed by its dephosphorylation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: Succinyladenosine primarily undergoes dephosphorylation reactions. It can also participate in substitution reactions where the succinyl group is replaced by other functional groups .

Common Reagents and Conditions: The dephosphorylation of adenylosuccinic acid to form succinyladenosine requires cytosolic 5-nucleotidase as a catalyst. The reaction is typically carried out in an aqueous medium at physiological pH .

Major Products: The primary product of the dephosphorylation reaction is succinyladenosine. In substitution reactions, the products vary depending on the substituent introduced .

Scientific Research Applications

Cardiovascular Research

N6-SucA has been identified as a significant metabolite in cardiovascular studies. Research indicates that levels of N6-SucA increase dramatically following myocardial infarction (MI) in animal models and human patients. In a study involving 1,606 Chinese patients with coronary artery disease (CAD), N6-SucA was among the metabolites that showed a strong association with mortality risk and major adverse cardiovascular events (MACE) .

Table 1: Metabolites Associated with Cardiovascular Risk

| Metabolite | Hazard Ratio (HR) | 95% Confidence Interval (CI) | FDR |

|---|---|---|---|

| N6-Succinyl Adenosine | 0.99 | Not specified | < 0.05 |

| β-Pseudouridine | 1.77 | 1.41–2.23 | 9.64E−06 |

| Kynurenine | 2.07 | 1.41–3.03 | 6.65E−04 |

This table summarizes the hazard ratios for various metabolites, highlighting the predictive value of N6-SucA in cardiovascular events.

Cancer Research

N6-SucA's role extends into cancer research, where it has been implicated in metabolic profiling related to tumor progression and metastasis. Studies have shown that alterations in succinyl-CoA ligase, which affects N6-SucA levels, can influence redox balance and stress granule formation in cancer cells . This connection suggests that N6-SucA may play a role in the survival of cancer cells under stress conditions.

Case Study: SUCLA2 Knockdown in Cancer Cells

In an experiment using A549 lung cancer cells, knockdown of succinyl-CoA ligase ADP-forming subunit beta (SUCLA2) led to increased reactive oxygen species (ROS) and enhanced anoikis sensitivity, indicating that SUCLA2—and by extension, metabolites like N6-SucA—may contribute to tumor metastasis through redox regulation .

Metabolic Studies

N6-SucA is also studied for its implications in metabolic pathways and as a potential biomarker for various diseases. Its levels have been analyzed in relation to metabolic disorders, showcasing its utility in understanding metabolic dysregulation.

Table 2: Metabolic Pathways Involving this compound

| Pathway | Role of N6-SucA |

|---|---|

| Glycolysis | Potential modulator |

| TCA Cycle | Indicator of succinate metabolism |

| Amino Acid Metabolism | Involved in nitrogen metabolism |

Therapeutic Potential

The therapeutic applications of N6-SucA are still under exploration, particularly as a potential agent for cardioprotection and cancer therapy. Its ability to modulate adenosine receptors suggests that it may have benefits in reducing ischemic damage and promoting cell survival during stress conditions .

Mechanism of Action

Succinyladenosine exerts its effects by acting as a biochemical marker for adenylosuccinase deficiency. The enzyme adenylosuccinase catalyzes the conversion of adenylosuccinate to adenosine monophosphate and fumarate. In the absence of functional adenylosuccinase, adenylosuccinate accumulates and is dephosphorylated to succinyladenosine . This accumulation disrupts purine metabolism, leading to various clinical manifestations .

Comparison with Similar Compounds

Comparison with Structurally Similar Adenosine Derivatives

N6-Succinyl Adenosine belongs to a class of N6-substituted adenosine analogs. Below is a detailed comparison with key analogs:

Adenosine (Parent Compound)

- Structure: Unmodified adenosine with a ribose moiety attached to adenine.

- Molecular Formula : C₁₀H₁₃N₅O₄.

- Molecular Weight : 267.24 g/mol.

- Biological Role : Fundamental to energy transfer (ATP/ADP), signaling (cAMP), and RNA synthesis.

- Clinical Relevance : Used in cardiac stress testing and arrhythmia management.

- Key Differences : Lacks the succinyl group, limiting its involvement in succinylation-dependent pathways .

N6-Benzyl Adenosine

- Structure: Adenosine with a benzyl group at the N6 position.

- Molecular Formula : C₁₇H₁₉N₅O₄ (estimated).

- Biological Role : Synthetic analog used to study enzyme interactions (e.g., kinases, polymerases).

- Clinical Relevance : Primarily a research tool for probing nucleic acid-protein interactions.

- Key Differences: The benzyl group enhances hydrophobicity, altering binding affinity compared to the polar succinyl group in this compound .

This compound-D3 (Deuterated Analog)

- Structure : Deuterated version with three deuterium atoms on the succinyl moiety.

- Molecular Formula : C₁₄H₁₄D₃N₅O₈.

- Biological Role : Used as an internal standard in mass spectrometry for quantitative metabolomic studies.

- Clinical Relevance : Ensures accuracy in biomarker validation (e.g., glaucoma, heart failure studies).

Succinyladenosine

- Confirmed by identical CAS number and molecular formula .

Structural and Functional Comparison Table

Key Research Findings

Metabolic and Clinical Significance

- This compound: Elevated in aqueous humor of glaucoma patients, showing a negative correlation with plasma levels (r = -0.47) . Identified as a discriminative metabolite in atrial fibrillation-induced heart failure (AUC = 0.87 in machine learning models) . Linked to gut microbiota interactions in depression models, correlating with Lachnoclostridium species .

- N6-Benzyl Adenosine: No direct clinical biomarker role reported; primarily used to study adenosine receptor modulation .

Chemical Properties and Stability

- The succinyl group in this compound increases solubility in polar solvents compared to N6-Benzyl Adenosine, which is more lipid-soluble due to the benzyl group .

- Deuterated analogs (e.g., this compound-D3) exhibit identical chemical behavior to non-deuterated forms but are critical for avoiding isotopic interference in LC-MS/MS analyses .

Biological Activity

N6-Succinyl Adenosine (S-Ado) is a significant metabolite in purine metabolism, primarily recognized as a biochemical marker for adenylosuccinase deficiency. This compound's biological activity encompasses various physiological implications, particularly in metabolic disorders and cellular signaling pathways. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is formed through the dephosphorylation of intracellular adenylosuccinic acid (S-AMP) by cytosolic 5-nucleotidase. It plays a crucial role in purine metabolism and has been implicated in various metabolic disorders, particularly those related to adenylosuccinate lyase (ADSL) deficiency.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₅O₈ |

| Molecular Weight | 383.313 g/mol |

| Density | 2.02 g/cm³ |

| Boiling Point | 816.4 °C at 760 mmHg |

| Flash Point | 447.6 °C |

This compound exerts its biological effects primarily through its interaction with enzymes involved in purine metabolism:

- Inhibition of Adenylosuccinase : S-Ado inhibits adenylosuccinase, which is critical for converting succinyladenosine monophosphate (S-AMP) to adenosine monophosphate (AMP). This inhibition leads to an accumulation of S-AMP and other metabolites, contributing to metabolic dysregulation .

- Cellular Effects : The accumulation of S-Ado affects cellular signaling pathways, influencing gene expression and cellular metabolism. High concentrations of S-Ado have been linked to neurodevelopmental disorders, as seen in patients with ADSL deficiency who exhibit symptoms like epilepsy and developmental delays .

Biochemical Pathways

This compound is involved in several key biochemical pathways:

- Purine Metabolism : As a product of purine metabolism, S-Ado serves as a marker for enzymatic deficiencies. Its levels can indicate disruptions in the purine synthesis pathway.

- Inflammasome Activity : Recent studies have shown that S-Ado may promote inflammasome activity and interleukin-1 beta (IL-1β) production, linking it to inflammatory responses .

Case Studies

- ADSL Deficiency Case Reports : A study involving two sisters with ADSL deficiency highlighted the clinical significance of this compound. Both patients exhibited elevated S-Ado levels in their urine, which were confirmed through high-performance liquid chromatography (HPLC) analysis. The findings underscored the importance of S-Ado as a diagnostic marker for metabolic disorders associated with purine metabolism .

- Predictive Biomarker for Chronic Renal Failure : In a rat model, elevated levels of this compound were identified as potential predictors for chronic renal failure. This suggests that S-Ado might play a role in renal pathophysiology and could be explored further as a biomarker in clinical settings .

Research Findings

Recent research has expanded the understanding of this compound's role in human health:

- Metabolomics Studies : Metabolomic analyses have revealed that alterations in serum levels of S-Ado correlate with various health conditions, including cardiovascular diseases and metabolic syndromes .

- Therapeutic Implications : Given its role in metabolic pathways, targeting the mechanisms associated with this compound may offer therapeutic avenues for managing conditions linked to purine metabolism disorders.

Q & A

Q. How is N6-Succinyl Adenosine detected and quantified in biological samples?

Basic Research Focus

this compound (N6-SA) is primarily detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low abundance in biological matrices like human blood . Sample preparation involves protein precipitation with cold methanol or acetonitrile, followed by centrifugation to isolate the metabolite. Internal standards (e.g., isotopically labeled adenosine derivatives) are critical for normalization to account for matrix effects . Calibration curves should span physiologically relevant concentrations (0.1–100 nM) to ensure sensitivity and linearity.

Q. What are the optimal storage conditions to maintain this compound stability in experimental settings?

Basic Research Focus

N6-SA is sensitive to hydrolysis and thermal degradation. Short-term storage (≤1 week) requires dissolution in DMSO or methanol at −20°C, while long-term storage (>1 month) necessitates lyophilization and storage at −80°C under inert gas (e.g., argon) to prevent oxidation . Repeated freeze-thaw cycles must be avoided, as they reduce recovery rates by up to 30% .

Q. What metabolic pathways involve this compound, and how can they be experimentally validated?

Advanced Research Focus

N6-SA is implicated in:

- Protein succinylation : Acts as a substrate for lysine succinyltransferases, modifying histones and metabolic enzymes. Validate via immunoprecipitation with anti-succinyllysine antibodies followed by Western blotting .

- Purine metabolism : Generated during adenylosuccinate lyase (ASL)-catalyzed reactions. Knockdown of ASL in cell models (e.g., HEK293) using siRNA reduces N6-SA levels, measurable via LC-MS/MS .

- Transsulfuration pathway : Modulates glutathione synthesis. Use isotopic tracing (¹³C-glucose) to track incorporation into glutathione precursors .

Q. How can researchers resolve discrepancies in reported this compound levels across species or tissues?

Advanced Research Focus

Discrepancies arise from:

- Species-specific metabolism : N6-SA is abundant in humans (blood: 99.25%) but varies in fungi and plants. Cross-species comparisons require normalization to total nucleoside content .

- Sample handling : Degradation occurs if tissues are not snap-frozen in liquid nitrogen. Include protease inhibitors (e.g., PMSF) during homogenization .

- Analytical variability : Inter-laboratory differences in LC-MS/MS parameters (e.g., column type, ionization mode) affect quantification. Harmonize protocols using reference materials (e.g., NIST-certified controls) .

Q. What experimental strategies are recommended for studying this compound’s role in gene expression regulation?

Advanced Research Focus

- Chromatin immunoprecipitation (ChIP-seq) : Identify succinylated histones at promoter regions of target genes (e.g., NF-κB-regulated genes) .

- CRISPR/Cas9 knockout models : Generate N6-SA synthase-null cells to assess transcriptional changes via RNA-seq. Pathway enrichment analysis (e.g., KEGG) can highlight affected metabolic networks .

- Dose-response assays : Treat cells with exogenous N6-SA (0–50 µM) and measure mRNA levels of succinylation-sensitive genes (e.g., SIRT5, HAT1) using qRT-PCR .

Q. How does this compound interact with enzymes in the purine salvage pathway?

Advanced Research Focus

N6-SA inhibits adenosine kinase (AK) competitively, reducing ATP synthesis. To validate:

- Enzyme kinetics : Perform in vitro assays with purified AK, varying N6-SA concentrations (0–100 µM). Calculate Ki using Lineweaver-Burk plots .

- Cellular ATP quantification : Treat HeLa cells with N6-SA (10 µM, 24 hr) and measure ATP via luminescence assays (e.g., CellTiter-Glo). Compare to AK inhibitors like 5-iodotubercidin .

Q. What are the challenges in distinguishing this compound from structurally similar metabolites?

Advanced Research Focus

N6-SA co-elutes with N6-acetyladenosine and N6-methyladenosine in standard LC-MS setups. Mitigation strategies include:

- High-resolution MS : Use Q-TOF or Orbitrap systems (resolution >30,000) to differentiate masses (e.g., N6-SA: m/z 384.11 vs. N6-methyladenosine: m/z 298.11) .

- Derivatization : Treat samples with dansyl chloride to enhance hydrophobicity, improving chromatographic separation on C18 columns .

Q. How to design a longitudinal study investigating this compound as a biomarker for metabolic disorders?

Advanced Research Focus

- Cohort selection : Enroll patients with ASL deficiency or mitochondrial disorders (n ≥ 50) and age-matched controls. Collect plasma/serum at baseline and 6-month intervals .

- Data normalization : Adjust N6-SA levels for creatinine (urine) or hemoglobin (blood) to account for dilution effects .

- Multivariate analysis : Use machine learning (e.g., ROC curves, Random Forest) to correlate N6-SA with clinical parameters (e.g., serum glutamate, glutathione) .

Properties

IUPAC Name |

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGZCEJTCKHMRL-VWJPMABRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[C@@H](CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4542-23-8 | |

| Record name | Succinoadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4542-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004542238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinyladenosine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN9Z367G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 238 °C | |

| Record name | Succinyladenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000912 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.